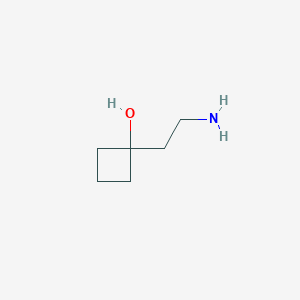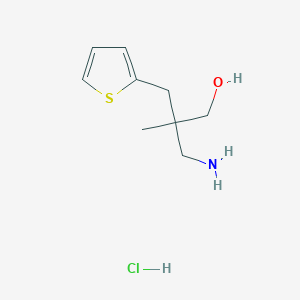
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, otherwise known as 3-bromo-1-phenyl-3-oxocyclobutane-1-carboxylic acid, is a cyclic organic compound that has a variety of applications in organic synthesis, medicinal chemistry, and drug discovery. This compound has a wide range of uses, from being used as a starting material for synthesizing other compounds to being used as a reagent in organic synthesis. It is also used in medicinal chemistry and drug discovery, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A study by Huang Bin and Zhang Zheng-lin (2010) described an improved method for synthesizing 3-Oxocyclobutanecarboxylic acid, an analogue of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid. This method involves bromination, cyclization, salification, and hydrolysis, offering advantages like ease of operation and low cost, suitable for large-scale preparation Improvements on the Synthesis of 3-Oxocyclobutanecarboxylic Acid.
Physical-Chemical Properties : Anton V. Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. They found that pKa values of carboxylic acid functions were the same for both stereoisomers, but the values for amino groups varied slightly, indicating different interactions with fluorine atoms Synthesis and Physical‐Chemical Properties of cis‐ and trans‐1‐Amino‐3‐fluoro‐3‐methylcyclobutanecarboxylic Acids.
Structural Analysis : G. M. Reisner et al. (1983) determined the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid using X-ray diffraction methods. They observed that the cyclobutane ring in both compounds was puckered, with significant dihedral angles, indicating a crowded substituent arrangement The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid.
Chemical Reactions and Applications
Dimerization Studies : W. Davies et al. (1977) studied Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, which undergoes dimerization to a cyclobutane under the influence of ultraviolet light and heat. This research provides insight into the reactive nature of cyclobutane derivatives Thermal and photodimerization of Benzo[b]thiophen-3-carboxylic acid 1,1-Dioxide.
Catalysis and Organic Synthesis : Tianlong Xu et al. (2015) developed a one-pot synthesis method for 2-arylbenzofuran-3-carboxylic acids from bromophenyl compounds, which could potentially be applicable to derivatives of this compound Cu-Catalyzed Consecutive Hydroxylation and Aerobic Oxidative Cycloetherification under Microwave Conditions.
properties
IUPAC Name |
1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZFXSVHTYQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342653-06-8 |
Source


|
| Record name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)



![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)




![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)

